4-Hydroxycyclooctan-1-one
Description
Structure
3D Structure
Properties
CAS No. |
55794-44-0 |
|---|---|
Molecular Formula |
C8H14O2 |
Molecular Weight |
142.20 g/mol |
IUPAC Name |
4-hydroxycyclooctan-1-one |
InChI |
InChI=1S/C8H14O2/c9-7-3-1-2-4-8(10)6-5-7/h7,9H,1-6H2 |
InChI Key |
TZBQHMYSTXIRKH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=O)CCC(C1)O |
Origin of Product |
United States |
Synthetic Methodologies for 4 Hydroxycyclooctan 1 One
Construction of the Cyclooctanone (B32682) Ring System with Hydroxyl Functionality
The creation of an eight-membered ring containing both a ketone and a hydroxyl group at specific positions requires carefully designed strategies. These methods often involve either the simultaneous formation of the ring and introduction of the hydroxyl group or a sequential approach where the ring is formed first, followed by functionalization.
Cyclization Strategies for Eight-Membered Ketones
The formation of eight-membered rings is a significant hurdle in organic synthesis. Various cyclization strategies have been developed to overcome the challenges associated with their construction. These methods often employ metal-catalyzed reactions to facilitate the desired ring closure.
One notable approach involves the nickel(0)-catalyzed [4+2+2] annulation reaction of cyclobutanones with diynes, which can produce bicyclic eight-membered ring ketones. researchgate.net Another strategy is the use of a photoinduced Wolff ring contraction to construct a bicyclo[2.1.1]hexane system, which can then be transformed into an eight-membered enone through an intramolecular Nozaki–Hiyama–Kishi vinylation reaction. researchgate.net Furthermore, tandem reactions, such as the α-vinylation of ketones followed by an intramolecular nucleophilic aromatic substitution, provide a direct route to functionalized benzoxepines, demonstrating the utility of sequential reactions in building complex cyclic systems. researchgate.net
Strategies for constructing the [5-8] bicyclic ring system, which can be a precursor to functionalized cyclooctanones, include metathesis, Nozaki–Hiyama–Kishi (NHK) cyclization, Pd-mediated cyclization, and radical cyclization. beilstein-journals.org Samarium diiodide (SmI₂)-mediated cyclizations are particularly effective for forming eight-membered rings due to the tunable reactivity of this single-electron reducing agent. beilstein-journals.org
Regioselective Introduction of the Hydroxyl Group at C-4
Once the cyclooctanone scaffold is in place, the regioselective introduction of a hydroxyl group at the C-4 position is a critical step. This requires methods that can differentiate between the various carbon atoms of the ring.
Biocatalysis offers a powerful tool for such selective transformations. Cytochrome P450 monooxygenases (P450s) are a class of enzymes known for their ability to catalyze the regioselective hydroxylation of a wide range of substrates, including cyclic compounds. mdpi.comresearchgate.net These enzymes can insert an oxygen atom from molecular oxygen into a C-H bond with high specificity. mdpi.com For instance, engineered P450s have been shown to catalyze the regioselective hydroxylation of various compounds at specific positions. mdpi.com Fungal polysaccharide monooxygenases (PMOs) also exhibit regioselective hydroxylation capabilities, with different families of these enzymes targeting specific carbon positions. nih.gov
Chemical methods for regioselective hydroxylation have also been developed. For example, a β-carboline directed C-H activation protocol using copper(II) acetate (B1210297) has been shown to achieve exclusive ortho-hydroxylation. rsc.org While this specific example pertains to an aromatic system, the principle of directed C-H activation can be conceptually applied to achieve regioselectivity in other systems. The chemoselectivity and regioselectivity of hydroxylation can be influenced by the choice of reagents and the electronic properties of the substrate. gavinpublishers.com
Functional Group Transformations Towards 4-Hydroxycyclooctan-1-one
The synthesis of this compound can also be approached through the modification of pre-existing cyclooctane (B165968) derivatives. These transformations often involve selective oxidation and reduction reactions or the derivatization of a cyclooctanone starting material.
Selective Oxidation and Reduction Pathways
The interconversion of functional groups through oxidation and reduction is a cornerstone of organic synthesis. In the context of this compound, these reactions can be used to introduce the ketone or hydroxyl group selectively.
The oxidation of a secondary alcohol to a ketone is a common transformation. Various reagents can be employed for this purpose, with chromium(VI)-based reagents being powerful oxidizing agents. ucr.edu However, for substrates with multiple functional groups, milder and more selective reagents are often preferred to avoid unwanted side reactions. ucr.edu Manganese dioxide (MnO₂) is a selective reagent for the oxidation of allylic and benzylic alcohols. ucr.edu The Baeyer-Villiger rearrangement, which involves the insertion of an oxygen atom adjacent to a carbonyl group, is another oxidative transformation that can be relevant in the synthesis of functionalized cyclic ketones. ucr.edu
Conversely, the reduction of a dione (B5365651) to a keto-alcohol requires a selective reducing agent that can differentiate between the two carbonyl groups. The choice of reducing agent and reaction conditions can influence the stereochemical outcome of the reduction. For instance, the reduction of a diketone with lithium aluminum hydride can produce a mixture of diol epimers. acs.org In some cases, the reduction of carbonyl groups can be achieved with high stereoselectivity. acs.org
Derivatization of Existing Cyclooctanone Scaffolds
Starting from a readily available cyclooctanone, various synthetic routes can be envisioned to introduce the hydroxyl group at the C-4 position. This can involve multi-step sequences that create the necessary functionality.
One potential strategy involves the α-functionalization of the cyclooctanone, followed by further transformations. For example, the formation of an enamine from cyclooctanone allows for subsequent alkylation or acylation reactions at the α-position. acs.org The resulting derivatized cyclooctanone can then be subjected to further reactions to introduce the hydroxyl group at the desired C-4 position. The synthesis of substituted cyclooctynes often starts from the corresponding substituted cyclooctanones, highlighting the versatility of the cyclooctanone scaffold in synthetic transformations. rsc.org
Stereoselective Synthesis of Chiral this compound Enantiomers
The synthesis of a single enantiomer of a chiral molecule is a significant challenge in organic chemistry. nih.gov For this compound, which possesses a stereocenter at the C-4 position, obtaining enantiomerically pure forms requires stereoselective synthetic methods.
Asymmetric synthesis aims to produce one enantiomer in excess over the other. ethz.ch This can be achieved through several strategies, including the use of a chiral pool, chiral auxiliaries, or enantioselective catalysis. ethz.ch The chiral pool approach utilizes enantiomerically pure starting materials derived from natural sources. ethz.chmdpi.com Chiral auxiliaries are temporary chiral groups that are attached to the substrate to direct the stereochemical outcome of a reaction and are subsequently removed. ethz.ch
Enantioselective catalysis employs a chiral catalyst to control the stereochemistry of the reaction. ethz.ch For instance, lipase-mediated resolution is a powerful technique for separating enantiomers of alcohols and can be used to obtain enantiomerically pure intermediates for the synthesis of chiral target molecules. mdpi.com The development of catalytic asymmetric methods for the synthesis of chiral eight-membered rings is an active area of research. chinesechemsoc.orgchinesechemsoc.org These methods often rely on transition metal catalysts with chiral ligands to achieve high enantioselectivity. chinesechemsoc.orgchinesechemsoc.org
Asymmetric Catalysis in Cyclic Ketone Synthesis
Asymmetric catalysis offers a powerful and atom-economical pathway for the synthesis of chiral molecules, including cyclic ketones. beilstein-journals.org This approach utilizes a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. rsc.org The synthesis of chiral hydroxy ketones often involves the asymmetric reduction of a prochiral diketone or the dynamic kinetic resolution of a racemic ketone. rsc.org
While specific examples detailing the direct asymmetric catalysis for this compound are not extensively documented in prominent literature, the principles are well-established through studies on analogous cyclic ketones. nih.govuniurb.itrsc.org A primary route involves the asymmetric hydrogenation of a precursor like 1,4-cyclooctanedione (B8789919). Transition metal complexes, particularly those involving ruthenium, rhodium, and palladium with chiral ligands, are commonly employed for the asymmetric hydrogenation of ketones. rsc.org
For instance, palladium-catalyzed asymmetric hydrogenation has been successfully applied to 2-aryl cyclic ketones, achieving excellent enantioselectivities for trans cycloalkanols through a dynamic kinetic resolution process under acidic conditions. rsc.orgbohrium.com This method relies on the in-situ racemization of the ketone, allowing for a theoretical yield of up to 100% of a single enantiomer. bohrium.com Similarly, chiral phosphoric acids have been used as catalysts in the asymmetric functionalization of α-branched cyclic ketones, demonstrating high levels of stereocontrol. nih.govrsc.org These established methodologies provide a framework for the potential asymmetric synthesis of this compound from a suitable precursor.
| Catalyst System | Substrate Type | Transformation | Key Features |
| Palladium / Chiral Diphosphine Ligand (e.g., SegPhos) | 2-Aryl Cyclic Ketones | Asymmetric Hydrogenation (DKR) | Produces trans cycloalkanols with high enantioselectivity under acidic conditions. rsc.orgbohrium.com |
| Chiral Phosphoric Acid | α-Branched Cyclic Ketones | Asymmetric Michael Addition | Generates all-carbon quaternary stereocenters with high enantioselectivity. nih.govrsc.org |
| Bifunctional Primary Amine-Thiourea | Cyclic Ketones | Asymmetric Alkylation | Enables stereoselective conjugate addition to dehydroalanine (B155165) derivatives. uniurb.it |
Chiral Auxiliary and Resolution Techniques for Hydroxy Ketones
When direct asymmetric synthesis is challenging, the use of chiral auxiliaries or the resolution of a racemic mixture provides alternative routes to enantiomerically pure compounds. wikipedia.orgyork.ac.uk
Chiral Auxiliary Approach A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a substrate to control the stereochemical outcome of a subsequent reaction. wikipedia.orgnih.gov After the desired transformation, the auxiliary is removed and can often be recovered for reuse. wikipedia.org Popular auxiliaries include Evans oxazolidinones and camphor-derived structures. researchgate.net In the context of this compound, a chiral auxiliary could be attached to a precursor molecule to direct a stereoselective reduction or hydroxylation step. The diastereomeric products are then separated, and the auxiliary is cleaved to yield the enantiopure hydroxy ketone. york.ac.uk This method's success hinges on the high diastereoselectivity of the reaction and the ease of separating the resulting diastereomers. researchgate.net
Resolution Techniques Resolution separates a racemic mixture into its constituent enantiomers. wikipedia.org For hydroxy ketones like this compound, two primary resolution strategies are applicable:
Chemical Resolution: This classic method involves reacting the racemic hydroxy ketone with a single enantiomer of a resolving agent to form a mixture of diastereomers. libretexts.org Since diastereomers have different physical properties, they can be separated by techniques like fractional crystallization or chromatography. chiralpedia.comnih.gov For a racemic alcohol, a chiral acid can be used to form diastereomeric esters, which are then separated and hydrolyzed to yield the resolved enantiomers. libretexts.org Alternatively, the ketone functionality could be targeted.
Kinetic Resolution: This technique relies on the differential rate of reaction of two enantiomers with a chiral catalyst or reagent. researchgate.netresearchgate.net One enantiomer reacts faster, leaving the unreacted substrate enriched in the slower-reacting enantiomer. Aerobic oxidative kinetic resolution of racemic α-hydroxy ketones has been achieved using a chiral Zn-quinine complex, and lipase-catalyzed kinetic resolution is effective for β-hydroxy ketones. researchgate.netrsc.org These methods can provide both the unreacted starting material and the product in high enantiomeric excess.
| Technique | Method | Resolving Agent / Catalyst | Substrate Type |
| Chemical Resolution | Diastereomeric Salt Formation | Chiral acids (e.g., tartaric acid) or bases (e.g., brucine) | Racemic alcohols, acids, bases libretexts.org |
| Chemical Resolution | Diastereomeric Ester Formation | Chiral acids (e.g., Mosher's acid) | Racemic alcohols libretexts.org |
| Kinetic Resolution | Aerobic Oxidation | Chiral Zn-quinine complex | Racemic α-hydroxy ketones researchgate.net |
| Kinetic Resolution | Enzymatic Acylation | Lipases (e.g., CAL-A, CAL-B) | Racemic β-hydroxy ketones rsc.org |
| Kinetic Resolution | Evans-Tishchenko Reduction | Lithium binaphtholate | Racemic β-hydroxy ketones researchgate.net |
Biocatalytic Synthesis of this compound
Biocatalysis utilizes enzymes or whole microbial cells to perform chemical transformations, often with exceptional selectivity and under mild, environmentally friendly conditions. wikipedia.org
Enzyme-Mediated Hydroxylation of Cyclooctanones
The direct and selective hydroxylation of an unactivated C-H bond is a significant challenge in synthetic chemistry. Enzymes, particularly cytochrome P450 monooxygenases (P450s), are highly proficient at catalyzing such reactions. nih.gov The synthesis of this compound can be envisioned via the regioselective hydroxylation of cyclooctanone.
Research has shown that P450 enzymes can hydroxylate cycloalkanes and their derivatives. researchgate.net For example, the enzyme CYP101B1 from Novosphingobium aromaticivorans has been used to selectively hydroxylate cyclooctyl acetate, producing trans-5-hydroxycyclooctyl acetate in high yield. nih.gov While cyclooctanone itself is reported to be a poor substrate for this enzyme, the use of directing groups, such as the acetate group, significantly enhances substrate binding and the efficiency of the oxidation. researchgate.net This strategy involves modifying the starting material to better fit the enzyme's active site, carrying out the enzymatic hydroxylation, and then removing the directing group to obtain the desired hydroxylated product. This approach highlights a powerful method for achieving highly selective C-H functionalization on challenging substrates.
| Enzyme | Substrate | Product | Selectivity | Reference |
| Cytochrome P450 CYP101B1 | Cyclooctyl acetate | trans-5-Hydroxycyclooctyl acetate | >95% yield | nih.gov |
| Cytochrome P450 CYP101B1 | Cyclododecyl acetate | 7-Hydroxycyclododecyl acetate | 74% regioselectivity | researchgate.net |
Whole-Cell Biotransformation Approaches
Using whole microbial cells as biocatalysts offers several advantages over isolated enzymes, including the simple regeneration of expensive cofactors (like NADPH), enhanced enzyme stability, and the potential for multi-step cascade reactions in a single pot. researchgate.netnih.gov
For the synthesis of this compound, two main whole-cell strategies are relevant:
Whole-Cell Hydroxylation: This involves using a microbial host, such as Escherichia coli or Pseudomonas taiwanensis, that has been genetically engineered to express a specific hydroxylating enzyme, like a cytochrome P450. nih.gov Such systems have been effectively used for the hydroxylation of cycloalkanes. nih.gov For instance, a whole-cell biocatalyst was developed for the double oxidation of cyclooctane to cyclooctanone. researchgate.net A similar system expressing an appropriate P450 could hydroxylate cyclooctanone or a derivatized precursor. The host cell's metabolism provides the necessary reducing equivalents (NADPH) to regenerate the P450 enzyme for continuous catalysis. d-nb.info
Whole-Cell Reduction: An alternative approach is the asymmetric reduction of a prochiral dione, such as 1,4-cyclooctanedione, using a whole-cell biocatalyst containing ketoreductases or alcohol dehydrogenases. This method has been demonstrated for similar cyclic ketones. For example, whole cells of Candida parapsilosis have been used to reduce 1,4-cyclohexanedione (B43130) to the corresponding hydroxy ketone with excellent enantiomeric excess. researchgate.net This parallel suggests that screening various yeast or bacterial strains could identify a suitable whole-cell biocatalyst for the enantioselective reduction of 1,4-cyclooctanedione to this compound.
| Biocatalyst | Substrate | Transformation | Key Advantage |
| Engineered P. taiwanensis | Cyclohexane | Hydroxylation | Efficient whole-cell platform for CYP-based C-H activation. nih.gov |
| Engineered E. coli | Cyclooctane | Double Oxidation to Cyclooctanone | Demonstrates a P450-based cascade in a whole-cell system. researchgate.net |
| Candida parapsilosis | 1,4-Cyclohexanedione | Asymmetric Reduction | Produces chiral hydroxy ketone with high enantiomeric excess. researchgate.net |
| Saccharomyces cerevisiae | Various | General Biotransformations | Robust and widely used host for expressing heterologous enzymes. nih.gov |
Chemical Reactivity and Mechanistic Transformations of 4 Hydroxycyclooctan 1 One
Reactions Involving the Carbonyl Group (C=O)
The carbonyl group is characterized by a polarized carbon-oxygen double bond, which renders the carbonyl carbon electrophilic and susceptible to attack by nucleophiles.
Nucleophilic Addition Pathways to the Ketone
Nucleophilic addition is a fundamental reaction of ketones. A nucleophile attacks the electrophilic carbonyl carbon, breaking the π-bond and forming a tetrahedral alkoxide intermediate. Subsequent protonation yields an alcohol. libretexts.orglibretexts.org Aldehydes are generally more reactive than ketones in nucleophilic additions due to less steric hindrance and greater polarization of the carbonyl group. ksu.edu.sa
Key nucleophilic addition pathways applicable to 4-Hydroxycyclooctan-1-one include:
Hydride Addition: Reagents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) act as sources of the hydride ion (H⁻). science-revision.co.ukchemistrysteps.com This reaction reduces the ketone to a secondary alcohol, yielding cyclooctane-1,4-diol. The choice of reagent is crucial; NaBH₄ is a milder reducing agent that will selectively reduce the ketone without affecting other less reactive functional groups, whereas LiAlH₄ is much stronger. wikipedia.org
Organometallic Reagents: Grignard reagents (R-MgX) and organolithium reagents (R-Li) are potent nucleophiles that add an alkyl, aryl, or vinyl group to the carbonyl carbon. ksu.edu.sa This forms a new carbon-carbon bond and, after acidic workup, produces a tertiary alcohol.
Cyanohydrin Formation: The addition of hydrogen cyanide (HCN), often generated in situ from KCN and acid, results in a cyanohydrin. theexamformula.co.uk The cyanide ion (CN⁻) attacks the carbonyl carbon, and the resulting alkoxide is protonated by undissociated HCN. chemistryguru.com.sg
| Reaction Type | Nucleophile | Typical Reagent(s) | Expected Product |
|---|---|---|---|
| Reduction (Hydride Addition) | H⁻ (Hydride) | NaBH₄, LiAlH₄ | 1,4-dihydroxycyclooctane |
| Grignard Reaction | R⁻ (Carbanion) | R-MgX, then H₃O⁺ | 1-alkyl-1,4-dihydroxycyclooctane |
| Cyanohydrin Formation | ⁻CN (Cyanide) | KCN, H⁺ | 1-cyano-1,4-dihydroxycyclooctane |
Enolization and Alpha-Substituted Product Formation
Ketones with at least one hydrogen atom on a carbon adjacent to the carbonyl group (an α-hydrogen) can exist in equilibrium with their enol tautomers. msu.edu In the presence of a base, the α-hydrogen can be removed to form a resonance-stabilized enolate ion. masterorganicchemistry.com This enolate is a powerful nucleophile and can react with various electrophiles at the α-carbon. wikipedia.org
For this compound, enolization can occur at either the C2 or C8 position. The use of a strong, sterically hindered base like lithium diisopropylamide (LDA) typically favors the formation of the less substituted (kinetic) enolate, while weaker bases under thermodynamic control may favor the more substituted enolate. rsc.org
Common alpha-substitution reactions include:
Halogenation: In the presence of an acid or base catalyst, ketones react with halogens (Cl₂, Br₂, I₂) to form α-halo ketones. wikipedia.org
Alkylation: Enolates react with alkyl halides in an Sₙ2 reaction to form a new C-C bond at the α-position, a key method for constructing more complex carbon skeletons. msu.edu
Condensation and Related Reactions
The enolate of this compound can act as a nucleophile and attack the carbonyl group of another molecule, leading to condensation reactions. wikipedia.orgpurechemistry.org
Aldol (B89426) Condensation: This reaction involves the addition of an enolate to another ketone or aldehyde molecule to form a β-hydroxy ketone (an aldol adduct). organic-chemistry.org this compound can undergo a "self-aldol" reaction or a "crossed-aldol" reaction with a different carbonyl compound. iitk.ac.in Subsequent dehydration of the aldol adduct, often promoted by heat or acid/base catalysis, can yield an α,β-unsaturated ketone. sigmaaldrich.com The mechanism typically involves the formation of an enolate, nucleophilic attack on a carbonyl, and subsequent protonation. purechemistry.org
Reactions Involving the Hydroxyl Group (-OH)
The secondary hydroxyl group in this compound can undergo reactions typical of alcohols, such as oxidation, reduction (of the corresponding ketone), and derivatization.
Oxidation and Reduction of the Secondary Alcohol
Oxidation: The secondary alcohol can be oxidized to a ketone. This would convert this compound into cyclooctane-1,4-dione. A variety of oxidizing agents can accomplish this transformation. wikipedia.orgchemistryviews.org
Chromium-based reagents: Jones reagent (CrO₃/H₂SO₄), pyridinium chlorochromate (PCC), and pyridinium dichromate (PDC) are common choices. chemistryviews.org
Other reagents: Swern oxidation (using DMSO and oxalyl chloride) and the Dess-Martin periodinane are milder alternatives that avoid the use of heavy metals. chemistryviews.org Stronger oxidizing agents like potassium permanganate (KMnO₄) can also be used but may lead to over-oxidation if not controlled. chemistrysteps.comchemguide.co.uk
Reduction: While the hydroxyl group is already in a reduced state, the term "reduction" in this context refers to the reduction of the carbonyl group to yield the corresponding diol, as discussed in section 3.1.1. This transformation is highly relevant as it produces cyclooctane-1,4-diol, a molecule with two hydroxyl groups. The reduction of the ketone with reagents like NaBH₄ or LiAlH₄ produces a mixture of stereoisomers (cis- and trans-1,4-diols) because the hydride can attack from either face of the planar carbonyl group. chemistrysteps.com
| Transformation | Reagent(s) | Product |
|---|---|---|
| Oxidation of -OH | PCC, DMP, Swern Oxidation | Cyclooctane-1,4-dione |
| Reduction of C=O | NaBH₄, LiAlH₄ | Cyclooctane-1,4-diol |
Derivatization and Protective Group Strategies
Derivatization involves converting the hydroxyl group into another functional group, such as an ester or an ether. This is often done to install a protecting group, which temporarily masks the reactive -OH group to prevent it from interfering with a reaction intended for the carbonyl group. wikipedia.org An ideal protecting group is easy to install, stable under the desired reaction conditions, and easy to remove selectively. uchicago.edu
Ester Formation: The hydroxyl group can be converted to an ester by reacting with an acyl chloride or anhydride in the presence of a base. libretexts.orgnih.gov Common ester protecting groups include acetate (B1210297) (from acetic anhydride) and benzoate (from benzoyl chloride). highfine.com
Ether Formation: Ethers are generally more stable than esters. Common ether protecting groups for alcohols include:
Silyl Ethers: Formed by reacting the alcohol with a silyl halide (e.g., tert-butyldimethylsilyl chloride, TBDMSCl) in the presence of a base like imidazole. Silyl ethers are stable under many conditions but are easily removed with fluoride ion sources (e.g., TBAF). rsc.org
Benzyl Ether (Bn): Formed using benzyl bromide (BnBr) and a strong base. The benzyl group is robust but can be removed by catalytic hydrogenation.
Acetal/Ketal Protection: Conversely, the carbonyl group can be protected to allow for selective reaction at the hydroxyl group. Ketones react with diols (like ethylene glycol) under acidic conditions to form cyclic ketals, which are stable to bases and nucleophiles but are readily removed by aqueous acid. wikipedia.orgrsc.org
This strategic use of protecting groups, known as an orthogonal protection strategy, allows for the selective modification of one functional group in the presence of another. wikipedia.org
| Protecting Group Type | Abbreviation | Reagents for Protection | Conditions for Deprotection |
|---|---|---|---|
| Acetyl (Ester) | Ac | Acetic Anhydride, Pyridine | Base (e.g., K₂CO₃, MeOH) |
| Benzoyl (Ester) | Bz | Benzoyl Chloride, Pyridine | Base (e.g., NaOH) |
| tert-Butyldimethylsilyl (Silyl Ether) | TBDMS | TBDMS-Cl, Imidazole | Fluoride ion (e.g., TBAF) |
| Benzyl (Ether) | Bn | BnBr, NaH | H₂, Pd/C (Hydrogenolysis) |
Elimination Reactions
The presence of a hydroxyl group beta to the carbonyl group in this compound allows for facile elimination reactions, primarily dehydration, to yield α,β-unsaturated ketones. These reactions can be catalyzed by either acid or base, with the reaction conditions influencing the mechanism and product distribution.
Under acidic conditions, the dehydration of this compound typically proceeds through an E1 mechanism. The reaction is initiated by protonation of the hydroxyl group, converting it into a good leaving group (water). Subsequent departure of water generates a secondary carbocation at the C-4 position. A base (such as the conjugate base of the acid or the solvent) then abstracts a proton from an adjacent carbon (C-3 or C-5) to form a double bond. According to Zaitsev's rule, the thermodynamically more stable, more substituted alkene is generally the major product. Therefore, the formation of cyclooct-3-en-1-one is favored over cyclooct-4-en-1-one.
In a basic medium, the elimination is more likely to follow an E1cB (Elimination Unimolecular Conjugate Base) mechanism. A base abstracts an acidic α-proton from the carbon adjacent to the carbonyl group (C-2 or C-8), forming an enolate intermediate. The enolate then expels the hydroxide ion from the β-position (C-4) to form the α,β-unsaturated ketone. This mechanism is particularly relevant for β-hydroxy ketones due to the increased acidity of the α-protons.
The choice of catalyst and reaction conditions can be crucial in controlling the regioselectivity of the elimination.
| Catalyst Type | Predominant Mechanism | Major Product |
| Acid (e.g., H₂SO₄, H₃PO₄) | E1 | Cyclooct-3-en-1-one |
| Base (e.g., NaOH, NaOEt) | E1cB | Cyclooct-2-en-1-one or Cyclooct-3-en-1-one |
Ring-Specific Reactivity and Rearrangements in this compound
The eight-membered ring of this compound imparts unique reactivity due to its conformational flexibility and the potential for interactions between non-adjacent atoms.
Transannular Interactions and Reactivity Profiles
Medium-sized rings, such as the cyclooctane (B165968) ring in this compound, are subject to transannular strain, which arises from steric interactions between substituents across the ring wikipedia.org. These interactions can significantly influence the molecule's conformation and reactivity. In cyclooctane derivatives, repulsive interactions between hydrogen atoms are a key factor driving conformational preferences wikipedia.org.
A significant manifestation of transannular interactions is the potential for transannular hydride shifts. In a study on the closely related 5-hydroxycyclooctanone, experimental and theoretical investigations revealed a degenerate transannular 1,5-hydride shift rsc.orgnih.govsemanticscholar.org. This process involves the transfer of a hydride ion from one carbon atom to another across the ring. For this compound, a similar 1,4- or 1,5-hydride shift could be envisioned, potentially leading to rearranged products or facilitating certain reactions by positioning reactive centers in close proximity. The transition state for such a hydride transfer is proposed to involve a tight, six-membered ring-like structure rsc.orgnih.govsemanticscholar.org. The activation barrier for this process can be influenced by the presence of acid or base catalysts rsc.orgnih.govsemanticscholar.org.
The specific substitution pattern in this compound, with a hydroxyl group at C-4 and a carbonyl group at C-1, will influence the preferred conformations and the propensity for transannular interactions, thereby defining its unique reactivity profile.
Ring Expansion and Contraction Strategies
The structure of this compound offers opportunities for both ring expansion and contraction reactions, powerful strategies in organic synthesis for accessing different ring sizes.
Ring Expansion:
One potential strategy for the ring expansion of this compound is the Tiffeneau-Demjanov rearrangement . This reaction typically involves the treatment of a 1-aminomethyl-cycloalkanol with nitrous acid to yield an enlarged cycloketone wikipedia.orgslideshare.net. To apply this to this compound, it would first need to be converted to the corresponding 1-(aminomethyl)cyclooctane-1,4-diol. Subsequent treatment with nitrous acid would generate a diazonium salt, which, upon loss of nitrogen, would form a primary carbocation. A 1,2-alkyl shift from the cyclooctane ring to the exocyclic carbocation would lead to a ring-expanded cyclononanone derivative. The regioselectivity of the rearrangement is influenced by the migratory aptitude of the adjacent carbon atoms.
Another potential avenue for ring expansion is a Pinacol-type rearrangement . This reaction involves the acid-catalyzed rearrangement of a 1,2-diol to a ketone or aldehyde wikipedia.orgorganic-chemistry.orgbyjus.commasterorganicchemistry.com. If this compound were converted to a vicinal diol, for instance, 1,2-dihydroxy-4-cyclooctanone, subsequent acid treatment could induce a rearrangement. Protonation of one hydroxyl group followed by the loss of water would generate a carbocation. Migration of an adjacent carbon atom of the cyclooctane ring would result in a ring-expanded product.
Ring Contraction:
Ring contraction of this compound is less straightforward but could potentially be achieved through rearrangements involving carbocation intermediates. For instance, if a leaving group is introduced at a suitable position, its departure could initiate a rearrangement where a bond migration leads to a smaller ring system.
| Rearrangement Type | Precursor from this compound | Expected Product |
| Tiffeneau-Demjanov | 1-(Aminomethyl)cyclooctane-1,4-diol | Substituted Cyclononanone |
| Pinacol | 1,2-Dihydroxy-4-cyclooctanone | Substituted Cyclononanone |
Multicomponent and Cascade Reactions Featuring this compound
The bifunctional nature of this compound makes it an attractive substrate for multicomponent and cascade reactions, which are efficient strategies for building molecular complexity in a single operation.
Multicomponent Reactions (MCRs) involve the combination of three or more reactants in a one-pot synthesis to form a product that incorporates portions of all the starting materials nih.govmdpi.comnih.govsemanticscholar.org. While specific MCRs involving this compound are not extensively documented, its ketone functionality allows it to participate in well-established MCRs. For example, it could potentially be used as the ketone component in reactions like the Biginelli or Hantzsch dihydropyridine synthesis, leading to the formation of fused heterocyclic systems containing the cyclooctane ring.
Cascade Reactions , also known as tandem or domino reactions, involve a sequence of intramolecular reactions where the product of one step is the substrate for the next 20.210.105wikipedia.org. The reactivity of this compound can be harnessed to initiate such cascades. For instance, an initial intramolecular reaction, such as a transannular cyclization, could generate a reactive intermediate that then undergoes further transformations. The elimination reaction of this compound to form a cyclooctenone could be the first step in a cascade sequence. The resulting α,β-unsaturated ketone is a versatile intermediate that can participate in various subsequent reactions, such as Michael additions, cycloadditions, or further rearrangements, all within a single synthetic operation.
The development of novel multicomponent and cascade reactions involving this compound holds significant potential for the efficient synthesis of complex molecules with fused or bridged ring systems incorporating an eight-membered carbocycle.
Spectroscopic and Structural Characterization of 4 Hydroxycyclooctan 1 One
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a primary tool for determining the carbon-hydrogen framework of an organic molecule.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry:Two-dimensional NMR techniques are essential for unambiguously assigning the structure of complex molecules.
COSY (Correlation Spectroscopy) would establish proton-proton coupling correlations, confirming which protons are adjacent to one another in the cyclooctane (B165968) ring.
HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with the carbon signal to which it is directly attached.
NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about the stereochemistry and conformation of the molecule by showing which protons are close to each other in space. Despite the utility of these techniques, published 2D NMR data for 4-Hydroxycyclooctan-1-one were not found.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry is used to determine the precise mass of a molecule, which allows for the confirmation of its elemental composition. For this compound (C₈H₁₄O₂), HRMS would verify the molecular formula by providing a highly accurate mass-to-charge ratio that matches the calculated theoretical value. No specific experimental HRMS data has been reported for this compound in the available literature.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
IR and Raman spectroscopy are used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. A spectrum of this compound would be expected to show a strong absorption band for the carbonyl (C=O) stretch of the ketone and a broad absorption band for the hydroxyl (O-H) group. However, no experimentally obtained IR or Raman spectra for this compound were found to provide specific peak frequencies.
X-ray Crystallography of this compound Derivatives
X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state. This technique would reveal precise bond lengths, bond angles, and the conformational arrangement of the eight-membered ring. While this method is powerful, a search for the crystal structure of this compound or any of its derivatives did not yield any results in the reviewed scientific databases.
Solid-State Molecular Geometry and Conformation
No crystallographic data is available to describe the solid-state molecular geometry and conformation of this compound.
Hydrogen Bonding Networks in Crystalline Structures
Without a determined crystal structure, the hydrogen bonding networks of this compound in the solid state remain uncharacterized.
Conformational Analysis and Dynamics of 4 Hydroxycyclooctan 1 One
Computational Exploration of Conformational Space
Computational chemistry provides powerful tools to investigate the complex potential energy surface of flexible molecules like 4-Hydroxycyclooctan-1-one. Through theoretical calculations, it is possible to identify stable conformations, estimate their relative energies, and probe the energy barriers that separate them.
Identification of Stable Conformers and Energy Minima
The parent compound, cyclooctanone (B32682), is known to predominantly adopt a boat-chair (BC) conformation, which minimizes transannular steric interactions. peerj.comrsc.org For this compound, the introduction of a hydroxyl group at the C4 position introduces additional complexity. The hydroxyl group can exist in either an axial or equatorial position, and its orientation can be further influenced by the formation of intramolecular hydrogen bonds with the carbonyl group.
Hypothetical Relative Energies of this compound Conformers
| Conformer | Hydroxyl Position | Relative Energy (kcal/mol) |
| BC-eq | Equatorial | 0.00 |
| BC-ax | Axial | 0.5 - 1.5 |
| TBC-eq | Equatorial | 1.0 - 2.0 |
| TBC-ax | Axial | 1.5 - 2.5 |
| Note: This table is illustrative and based on general principles of conformational analysis. Specific computational data for this compound is not currently available. |
Calculation of Ring Inversion Barriers
The cyclooctanone ring is flexible and can undergo ring inversion, a process where one boat-chair conformation converts into another. This process involves passing through higher-energy transition states. The energy barrier for this inversion is a key parameter that describes the conformational flexibility of the molecule. For the parent cyclooctanone, the barrier to ring inversion has been a subject of study. peerj.com The presence of a substituent, such as the hydroxyl group in this compound, can influence this barrier. The specific value would need to be determined through computational methods that map the potential energy surface along the ring inversion coordinate.
Influence of Substituents on Ring Conformations
The position and orientation of substituents have a profound impact on the conformational preferences of cyclic molecules. In this compound, the hydroxyl group at the C4 position can influence the ring's conformation in several ways:
Steric Interactions: An axial hydroxyl group may experience 1,3- and 1,5-transannular steric interactions with axial hydrogen atoms, which could destabilize this conformation relative to the equatorial conformer.
Intramolecular Hydrogen Bonding: The potential for hydrogen bonding between the C4-hydroxyl group and the C1-carbonyl oxygen could significantly stabilize certain conformations, potentially favoring an axial or pseudo-axial orientation of the hydroxyl group to bring the two functionalities into proximity.
Experimental Investigation of Conformational Preferences
Experimental techniques provide crucial validation for computational models and offer direct insight into the conformational dynamics of molecules in solution.
Variable Temperature NMR Spectroscopy
Variable temperature (VT) Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying dynamic processes such as conformational changes. acs.org At room temperature, if the rate of ring inversion in this compound is fast on the NMR timescale, the observed spectrum will be an average of the different conformations. As the temperature is lowered, the rate of interconversion slows down. If the temperature is lowered sufficiently to reach the coalescence point and then the slow-exchange regime, separate signals for the individual conformers may be observed.
By analyzing the changes in the NMR spectrum as a function of temperature, it is possible to determine the thermodynamic parameters (ΔG°, ΔH°, and ΔS°) for the conformational equilibrium and the kinetic parameters (ΔG‡, ΔH‡, and ΔS‡) for the ring inversion process. While specific VT-NMR data for this compound is not available, such an experiment would provide invaluable information on the relative populations of the conformers and the energy barrier to their interconversion.
Chiroptical Studies (CD/ORD) for Enantiomeric Forms
Since this compound possesses a chiral center at C4, it can exist as a pair of enantiomers. Chiroptical techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are instrumental in studying these chiral molecules. nih.gov These methods measure the differential absorption (CD) or rotation (ORD) of left and right circularly polarized light.
The observed CD and ORD spectra are highly sensitive to the three-dimensional structure of the molecule, including its conformation. The sign and magnitude of the Cotton effect in the CD spectrum, which corresponds to the electronic transitions of the carbonyl chromophore, can provide information about the absolute configuration and the preferred conformation of the enantiomers. Theoretical calculations of CD and ORD spectra for different conformers can be compared with experimental data to help assign the absolute configuration and identify the dominant solution-state conformation.
Analysis of Strain Energy in the Cyclooctanone Ring
The conformational landscape of this compound is significantly influenced by the inherent strain within its eight-membered ring. The total ring strain arises from a combination of torsional strain, transannular steric interactions, and angle strain. wikipedia.org Understanding these contributing factors is essential for elucidating the preferred conformations and dynamic behavior of the molecule. For medium-sized rings, such as the cyclooctanone framework, torsional strain and non-bonded transannular interactions are particularly important in determining the ring's conformation. kcl.ac.uk
Torsional Strain Contributions
Torsional strain, also known as Pitzer strain, originates from the repulsion between electron clouds of bonds on adjacent atoms. wikipedia.org In cyclic molecules, this strain is pronounced when substituents on neighboring carbon atoms are in an eclipsed conformation. The cyclooctanone ring in this compound adopts various non-planar conformations to minimize these unfavorable eclipsing interactions. kcl.ac.uk
The introduction of a hydroxyl group at the C4 position in this compound can further influence the torsional strain landscape. The preference for an equatorial or axial orientation of the hydroxyl group will be governed, in part, by the minimization of torsional strain with adjacent hydrogen atoms.
Table 1: Comparison of Strain Energies in Cycloalkanes
| Cycloalkane | Ring Size | Total Strain Energy (kcal/mol) | Strain per CH₂ Group (kcal/mol) |
|---|---|---|---|
| Cyclopropane | 3 | 27.6 | 9.2 |
| Cyclobutane | 4 | 26.3 | 6.6 |
| Cyclopentane | 5 | 6.2 | 1.2 |
| Cyclohexane | 6 | 0 | 0 |
| Cycloheptane | 7 | 6.3 | 0.9 |
| Cyclooctane (B165968) | 8 | 9.6 | 1.2 |
This table provides context by comparing the strain energy of cyclooctane with other cycloalkanes. Data is for the parent cycloalkanes.
Transannular Steric Interactions
A defining characteristic of medium-sized rings (8-11 members) is the presence of significant transannular strain, also known as Prelog strain. wikipedia.org This type of strain arises from steric repulsion between non-bonded atoms on opposite sides of the ring that are forced into close proximity due to the ring's conformation. wikipedia.org In the cyclooctanone ring of this compound, these interactions primarily involve repulsive forces between hydrogen atoms across the ring (CH···HC). kcl.ac.uk
The minimization of these repulsive non-bonded transannular interactions is a primary driving force determining the conformational preferences of cyclooctanone. kcl.ac.ukrsc.org The boat-chair (BC) conformation is the most stable because it arranges the ring atoms in a way that minimizes these unfavorable interactions. kcl.ac.uk Other conformations, such as the twisted boat-chair (TBC), are higher in energy due to stronger repulsive interactions across the ring. kcl.ac.uk The energy ordering of cyclooctanone conformers is inversely proportional to the extent of these repulsive interactions. kcl.ac.uk
The positioning of the hydroxyl group in this compound will also be influenced by the need to minimize transannular strain. A conformation where the hydroxyl group is oriented towards the interior of the ring could lead to significant steric repulsion with transannular hydrogen atoms, thereby destabilizing that conformer.
Angle Strain Considerations
Angle strain, or Baeyer strain, occurs when the bond angles within a molecule deviate from their ideal values. wikipedia.orgbartleby.com For sp³-hybridized carbon atoms, the ideal tetrahedral bond angle is 109.5°, while for the sp²-hybridized carbonyl carbon, it is approximately 120°. bartleby.com In cyclic molecules, particularly small rings, the geometric constraints can force these angles to deviate significantly, leading to increased potential energy. bartleby.com
In the cyclooctanone ring, there is a relatively low level of angle strain compared to smaller cycloalkanes. acs.org The flexibility of the eight-membered ring allows it to pucker and adopt conformations that accommodate bond angles closer to their ideal values. kcl.ac.uk For instance, the average C-C-C angle in the boat-chair conformation of cyclooctanone is approximately 115.3°, which is much closer to the tetrahedral ideal than the angles in cyclopropane (60°) or cyclobutane (90°). wikipedia.orgkcl.ac.uk
The C–CO–C bond angle in cyclooctanone is also able to relax to a value close to the ideal for an sp² carbon. kcl.ac.uk As the ring size increases from cyclopentanone to cyclooctanone, the C–CO–C angle becomes more obtuse, approaching the 120° of an acyclic ketone. kcl.ac.uk This indicates that the angle strain around the carbonyl group is minimal in the cyclooctanone ring. kcl.ac.uk While some bond angles may deviate slightly from the ideal to minimize other forms of strain, angle strain is not the dominant destabilizing factor in the conformational analysis of this compound. acs.org
Table 2: Comparison of Bond Angles in Cycloalkanones
| Cycloalkanone | Ring Size | Average C-C-C Angle (°) | C-CO-C Angle (°) |
|---|---|---|---|
| Cyclopentanone | 5 | 103.8 | 108.6 |
| Cyclohexanone | 6 | 111.1 | ~116 |
| Cycloheptanone | 7 | 115.5 | ~116 |
| Cyclooctanone | 8 | 115.3 | ~116 |
This table illustrates the progression of bond angles with ring size, showing that cyclooctanone has relatively low angle strain. kcl.ac.uk
Theoretical and Computational Chemistry Studies on 4 Hydroxycyclooctan 1 One
Quantum Chemical Calculations for Electronic Structure and Properties
Quantum chemical calculations are fundamental to predicting the electronic structure and related properties of 4-Hydroxycyclooctan-1-one. These methods, grounded in the principles of quantum mechanics, provide insights into molecular orbitals, charge distribution, and spectroscopic properties.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance between accuracy and computational cost. For this compound, DFT calculations can be employed to determine its optimized geometry, vibrational frequencies, and electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies.
The calculated HOMO-LUMO gap is a critical parameter, as it provides an estimate of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more likely to be reactive. Furthermore, DFT can be used to simulate spectroscopic properties, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra, which can be compared with experimental data to validate the computational model.
Table 1: Illustrative DFT-Calculated Electronic Properties of this compound
| Property | Calculated Value (Illustrative) |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.3 eV |
| Dipole Moment | 2.8 D |
Note: The values in this table are illustrative and represent the type of data obtained from DFT calculations.
Ab Initio Methods for Energetic and Electronic Descriptors
Ab initio methods are quantum chemical calculations based on first principles, without the use of empirical parameters. These methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory and Configuration Interaction), can provide highly accurate energetic and electronic descriptors for this compound.
These calculations are instrumental in determining the relative energies of different conformers of the molecule. Due to the flexible eight-membered ring, this compound can exist in several conformations, and ab initio methods can identify the most stable conformer in the gas phase. acs.org Electronic descriptors such as ionization potential and electron affinity can also be computed with high accuracy, offering further insight into the molecule's reactivity.
Molecular Dynamics (MD) Simulations for Dynamic Behavior
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations can reveal its dynamic behavior, including conformational changes and interactions with its environment.
Long-Term Conformational Trajectories
The conformational landscape of medium-sized rings like cyclooctanone (B32682) is complex. acs.orgnih.gov MD simulations can track the long-term conformational trajectories of this compound, providing a detailed picture of how the molecule explores its potential energy surface. By simulating the molecule's movement over nanoseconds or even microseconds, researchers can identify the most populated conformational states and the pathways for interconversion between them. This information is crucial for understanding how the molecule's shape influences its physical and chemical properties.
Solvent Effects on Molecular Conformation
The conformation of this compound can be significantly influenced by its environment, particularly the solvent. MD simulations can explicitly model the interactions between the solute and solvent molecules. By performing simulations in different solvents, it is possible to observe how hydrogen bonding and other intermolecular forces affect the conformational preferences of the molecule. For instance, in a protic solvent, the hydroxyl and carbonyl groups of this compound can form hydrogen bonds, which may stabilize certain conformations over others.
Computational Elucidation of Reaction Mechanisms and Selectivity
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For this compound, which contains both a ketone and a hydroxyl group, several reactions are possible, such as oxidation, reduction, and condensation.
By mapping the potential energy surface of a reaction, computational methods can identify transition states and intermediates, providing a detailed step-by-step description of the reaction mechanism. This allows for the calculation of activation energies, which can explain the observed reaction rates and selectivity. For example, in the reduction of the ketone group, computational studies can predict whether the hydride will attack from the axial or equatorial face, thus explaining the stereoselectivity of the reaction. These insights are invaluable for designing new synthetic routes and catalysts.
Table 2: Illustrative Calculated Activation Energies for a Hypothetical Reaction of this compound
| Reaction Pathway | Transition State Energy (kcal/mol) | Product |
| Pathway A | 15.2 | Product A |
| Pathway B | 20.5 | Product B |
Note: The values in this table are for illustrative purposes to show how computational chemistry can be used to compare the feasibility of different reaction pathways.
Transition State Locating and Reaction Path Analysis
Transition state theory is fundamental to understanding the kinetics of a chemical reaction. A transition state represents the highest energy point along the reaction coordinate, and its structure determines the activation energy of the reaction. Computational methods are used to locate these transient structures. Techniques such as synchronous transit-guided quasi-Newton (STQN) methods are employed to find a transition state structure connecting reactants and products. Once located, frequency calculations are performed to confirm the structure as a true transition state, which should have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
Following the identification of the transition state, an Intrinsic Reaction Coordinate (IRC) calculation is typically performed. This analysis maps the reaction path from the transition state down to the reactant and product energy minima, providing a detailed picture of the geometric changes that occur throughout the reaction.
Prediction of Regioselectivity and Stereoselectivity
Many reactions involving multifunctional molecules like this compound can potentially yield different regioisomers or stereoisomers. Computational chemistry offers powerful tools to predict the selectivity of such reactions.
Regioselectivity: The prediction of regioselectivity often involves comparing the activation energies of the transition states leading to the different possible regioisomeric products. The regioisomer formed via the lowest energy transition state is predicted to be the major product. This approach has been successfully applied to various reaction types, including cycloadditions and electrophilic additions.
Stereoselectivity: Similarly, the prediction of stereoselectivity involves calculating the energies of the transition states leading to different stereoisomers (e.g., enantiomers or diastereomers). The stereoisomer that is formed through the transition state with the lower activation energy is expected to be the predominant one. For instance, in a reduction of the ketone in this compound, computational models could predict whether the resulting alcohol will have a cis or trans relationship to the existing hydroxyl group by comparing the energies of the respective diastereomeric transition states.
While these computational methodologies are well-established, their application to generate specific data tables and detailed research findings for this compound is not documented in the current body of scientific literature.
Absence of Scientific Literature on this compound Precludes Article Generation
Despite a comprehensive search of scientific databases and literature, no specific information has been found for the chemical compound "this compound." Consequently, it is not possible to generate a scientifically accurate and detailed article on its applications as a synthetic building block according to the provided outline. The requested topics, including its role in complex organic synthesis, medicinal chemistry, and materials science, require a foundation of existing research that does not appear to be publicly available for this specific molecule.
Searches for "this compound" and its derivatives did not yield any relevant results detailing its synthesis, characterization, or application in the specified areas. The scientific literature extensively covers related compounds, such as functionalized cyclopentanones, cyclohexanones, and other cyclooctane (B165968) derivatives with different substitution patterns. However, the unique combination of a hydroxyl group at the 4-position and a ketone at the 1-position of a cyclooctane ring is not described in the accessible body of chemical research.
Without any data on its reactivity, stability, or demonstrated utility in synthetic transformations, any attempt to create the requested article would be speculative and would not meet the required standards of scientific accuracy and reliance on diverse, verifiable sources.
Therefore, until research on "this compound" is published and becomes part of the scientific domain, the generation of an informative and authoritative article as per the user's instructions cannot be fulfilled.
Table of Compounds Mentioned
Since no specific compounds could be discussed in the context of this compound's applications, a table of mentioned compounds cannot be generated.
Applications of 4 Hydroxycyclooctan 1 One As a Synthetic Building Block
Potential in Materials Science Research
Monomer or Polymer Precursor Applications
The primary route to utilizing 4-Hydroxycyclooctan-1-one in polymer synthesis involves its conversion into a lactone monomer through a Baeyer-Villiger oxidation, followed by ring-opening polymerization (ROP) of the resulting lactone. This two-step approach transforms the non-polymerizable hydroxy-ketone into a valuable precursor for functional polyesters.
Baeyer-Villiger Oxidation to a Hydroxy-Lactone Monomer
The Baeyer-Villiger oxidation is a reliable and well-established method for converting cyclic ketones into lactones (cyclic esters) wikipedia.orgorganic-chemistry.org. This reaction typically employs a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide in the presence of a catalyst, to insert an oxygen atom adjacent to the carbonyl group wikipedia.orgorganic-chemistry.org.
In the case of this compound, this oxidation would yield a nine-membered lactone containing a hydroxyl group. The regioselectivity of the oxygen insertion is determined by the migratory aptitude of the adjacent carbon atoms; typically, the more substituted carbon atom preferentially migrates organic-chemistry.org. For this compound, this would likely result in the formation of 5-hydroxyoxacyclononan-2-one. The presence of the hydroxyl group elsewhere in the ring is not expected to interfere with the oxidation, although it may influence the reaction conditions required. The general transformation is illustrated below:
The following table provides examples of Baeyer-Villiger oxidations of various cyclic ketones, illustrating the versatility of this reaction in producing lactones, the precursors for polyesters.
| Cyclic Ketone | Oxidizing Agent | Resulting Lactone | Reference |
| Cyclohexanone | Peroxyacetic acid | ε-Caprolactone | |
| Cyclopentanone | Hydrogen peroxide / Lewis Acid | δ-Valerolactone | mdpi.com |
| Adamantanone | Hydrogen peroxide / Sn-zeolite beta | Adamantanone lactone | mdpi.com |
| Menthone | Peroxymonosulfuric acid | Menthone lactone | wikipedia.org |
Ring-Opening Polymerization (ROP) of the Hydroxy-Lactone
Lactones are excellent monomers for ring-opening polymerization (ROP), a process that allows for the synthesis of polyesters with controlled molecular weights and narrow polydispersity tandfonline.com. The ROP of the hypothetical 5-hydroxyoxacyclononan-2-one would lead to a polyester with a pendant hydroxyl group at regular intervals along the polymer chain.
The polymerization can be initiated by various species, including metal alkoxides (e.g., tin(II) octoate), organic catalysts, or enzymes tandfonline.comrsc.org. The hydroxyl group on the monomer could potentially participate in the polymerization, but with appropriate selection of catalysts and reaction conditions, it can be preserved as a pendant functional group on the resulting polyester.
The table below presents examples of the ring-opening polymerization of different lactones, highlighting the catalysts used and the resulting polymers.
| Lactone Monomer | Catalyst/Initiator | Resulting Polymer | Reference |
| ε-Caprolactone | Tin(II) octoate | Poly(ε-caprolactone) | researchgate.net |
| L-Lactide | Tin(II) octoate | Poly(L-lactic acid) | acs.org |
| β-Butyrolactone | Anionic initiators | Poly(β-hydroxybutyrate) | researchgate.net |
| Trimethylene carbonate | 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) | Poly(trimethylene carbonate) | researchgate.net |
Synthesis of Functional Materials
The polyester synthesized from the ROP of 5-hydroxyoxacyclononan-2-one would be a functional material in its own right, with the pendant hydroxyl groups imparting hydrophilicity and providing sites for further chemical modification. This "scaffold" polymer can be tailored for a wide range of applications through post-polymerization modification.
The presence of reactive hydroxyl groups along the polyester backbone makes it a versatile platform for creating a variety of functional materials acs.orgresearchgate.netnih.gov. These hydroxyl groups can undergo a wide range of chemical transformations, allowing for the covalent attachment of various functional molecules. This approach enables the fine-tuning of the polymer's physical, chemical, and biological properties.
Post-Polymerization Modification
The hydroxyl groups can be modified through several well-established chemical reactions, including:
Esterification: Reaction with acid chlorides or anhydrides to attach different side chains, which can be used to control the polymer's solubility, thermal properties, and degradation rate.
Etherification: Reaction with alkyl halides to introduce new functional groups.
Grafting: The hydroxyl groups can serve as initiation sites for the "grafting from" polymerization of other monomers, leading to the formation of graft copolymers with unique architectures and properties.
Bioconjugation: The attachment of bioactive molecules, such as peptides, drugs, or targeting ligands, to create materials for biomedical applications like drug delivery and tissue engineering.
The following table summarizes potential functionalization reactions for hydroxyl-containing polyesters and the anticipated impact on the material's properties.
| Functionalization Reaction | Reagent Example | Attached Functional Group | Potential Change in Material Properties |
| Esterification | Acetyl chloride | Acetate (B1210297) | Increased hydrophobicity, altered degradation kinetics |
| Etherification | Propargyl bromide | Alkyne | Introduction of a "clickable" handle for further modification via click chemistry |
| Urethane formation | Isophorone diisocyanate | Isocyanate | Potential for cross-linking to form hydrogels or thermosets |
| Bioconjugation | Folic acid | Targeting ligand | Enhanced cell-specific uptake for targeted drug delivery |
Through these modification strategies, the polyester derived from this compound can be transformed into a wide array of advanced functional materials with applications spanning from biodegradable plastics to sophisticated biomedical devices.
Future Directions and Emerging Research Avenues for 4 Hydroxycyclooctan 1 One
Innovation in Green and Sustainable Synthetic Methodologies
The future synthesis of 4-Hydroxycyclooctan-1-one and its derivatives will be increasingly governed by the principles of green chemistry, which prioritize the reduction or elimination of hazardous substances. yale.eduresearchgate.netacs.org This involves designing processes that maximize atom economy, utilize renewable feedstocks, employ safer solvents, and minimize energy requirements. yale.eduacs.org
A primary focus is the adoption of biocatalysis, which uses enzymes or whole microbial cells to perform chemical transformations with high selectivity under mild conditions. researchgate.net For the synthesis of this compound, this could involve the direct, regioselective hydroxylation of cyclooctanone (B32682) using engineered oxygenating biocatalysts. nih.gov
Cytochrome P450 Monooxygenases (CYPs): These enzymes are capable of hydroxylating non-activated C-H bonds. nih.gov Engineered CYPs, expressed in robust microbial hosts like Pseudomonas taiwanensis, could be designed to specifically target the C-4 position of cyclooctane (B165968) or cyclooctanone, offering a direct and highly selective route to the target molecule. nih.govnih.gov
Unspecific Peroxygenases (UPOs): UPOs represent another class of powerful biocatalysts for hydroxylation reactions. Research has demonstrated their ability to hydroxylate neat cyclohexane, showcasing their potential for solvent-free applications that significantly enhance the green profile of the synthesis. researchgate.net
Whole-Cell Biotransformations: Utilizing whole microorganisms, such as metabolically engineered Pseudomonas putida, can offer a sustainable route for converting cyclic ketones into valuable hydroxy acids and dicarboxylic acids. rsc.orgrsc.org This approach could be adapted for the large-scale, sustainable production of this compound from renewable feedstocks.
Beyond biocatalysis, other green techniques such as microwave-assisted synthesis, which can reduce reaction times and energy consumption, are being explored for the production of cyclic compounds. researchgate.net
Table 1: Potential Green Synthetic Routes to this compound
| Methodology | Key Principle | Potential Advantage | Reference Concept |
|---|---|---|---|
| Biocatalytic Hydroxylation | Direct C-H activation of cyclooctanone using engineered enzymes (e.g., CYPs, UPOs). | High regioselectivity, mild reaction conditions, reduced waste. | Hydroxylation of cycloalkanes. nih.govresearchgate.net |
| Whole-Cell Bioconversion | Use of engineered microorganisms to convert renewable feedstocks into the target molecule. | Utilization of renewable resources, potential for scalability, integrated cofactor regeneration. | Conversion of cyclic ketones by P. putida. rsc.orgrsc.org |
| Microwave-Assisted Synthesis | Application of microwave irradiation to accelerate chemical reactions. | Reduced reaction times, improved energy efficiency, potentially solvent-free conditions. | Green synthesis of cyclic ketals. researchgate.net |
| Photobiocatalysis | Combining light-driven cofactor regeneration with enzymatic catalysis. | Sustainable energy input, avoidance of sacrificial co-substrates. | Photobiocatalytic hydroxylation of cyclohexane. researchgate.net |
Discovery of Unprecedented Chemical Transformations
The dual functionality of this compound provides a platform for discovering novel chemical reactions and constructing complex molecular architectures that are otherwise difficult to access.
Future research will likely focus on exploiting the proximity of the hydroxyl and ketone groups to drive unique intramolecular reactions. Intramolecular cyclization could lead to the formation of novel bicyclic systems, such as bicyclo[3.2.1]octane derivatives, which are valuable skeletons in organic synthesis. acs.org Furthermore, the molecule can serve as a precursor for domino reactions, where a single synthetic operation triggers a cascade of bond-forming events to rapidly build molecular complexity.
Another promising frontier is the selective functionalization of the cyclooctane ring at positions remote from the existing functional groups. Modern synthetic methods, including photocatalytic C-H activation, could enable the introduction of new substituents at previously inaccessible sites on the cycloalkane backbone. acs.orgresearchgate.netresearchgate.net This would transform this compound from a simple building block into a versatile scaffold for creating libraries of complex, poly-functionalized molecules.
Table 2: Potential Novel Transformations of this compound
| Transformation Type | Description | Potential Product Class | Significance |
|---|---|---|---|
| Intramolecular Cyclization/Rearrangement | Acid- or base-catalyzed reaction between the hydroxyl and ketone groups. | Bicyclic ethers, lactones, or rearranged bicyclo[3.2.1]octanes. | Access to constrained and structurally unique molecular frameworks. rsc.orgresearchgate.net |
| Domino Reactions | Using the compound as a substrate for multi-step, one-pot cascade reactions. | Polycyclic systems, highly functionalized spirocycles. | Rapid construction of molecular complexity from a simple starting material. |
| Remote C-H Functionalization | Selective activation and substitution of C-H bonds at C2, C3, C5, etc., using photocatalysis or transition metal catalysis. | Di- and poly-substituted cyclooctane derivatives. | Creation of novel scaffolds with diverse substitution patterns. acs.orgrsc.org |
| Intermolecular Carbonylation | A multi-component reaction involving the ketone, an amine, and a carbonyl source. | α-Hydroxyamides built upon the cyclooctane frame. | Efficient, one-pot synthesis of complex amides. rsc.org |
Synergistic Applications with Advanced Catalysis
The development of novel transformations involving this compound will be closely linked to advances in catalysis. The synergy between different catalytic modes offers a powerful strategy to control selectivity and unlock new reaction pathways.
Chemoenzymatic Synthesis: This approach combines the high selectivity of enzymes with the broad reaction scope of chemical catalysts. researchgate.net For instance, a ketoreductase enzyme could be used to set the stereochemistry of the hydroxyl group, followed by a chemocatalyst that selectively reacts with the ketone. nih.gov This strategy is particularly powerful for producing enantiomerically pure alpha-hydroxy ketones and related structures. semanticscholar.orgnih.govresearchgate.net
Photoredox and Organocatalysis Merger: The combination of visible-light photoredox catalysis with organocatalysis has emerged as a powerful tool for the functionalization of cyclic ketones. nih.govacs.orgacs.org This dual catalytic system could be applied to this compound to achieve, for example, direct β-functionalization by coupling a ketone-derived enamine radical with other radical species. nih.govacs.org
Bifunctional Catalysis: Catalysts that possess multiple, cooperating active sites can activate both the electrophile and the nucleophile in a reaction, leading to enhanced reactivity and selectivity. mdpi.comacs.orgmdpi.com A bifunctional catalyst with both Lewis acidic and Brønsted basic sites could simultaneously activate the ketone and hydroxyl groups of this compound, facilitating novel intramolecular or intermolecular transformations.
Table 3: Synergistic Catalysis Approaches for this compound
| Catalytic Approach | Mechanism | Potential Application | Key Advantage |
|---|---|---|---|
| Chemoenzymatic Synthesis | Combines a highly selective enzymatic step with a versatile chemical transformation. | Asymmetric synthesis of complex derivatives, kinetic resolutions. | Excellent stereocontrol and broad functional group compatibility. semanticscholar.org |
| Photoredox / Organocatalysis | Synergistic generation of radical intermediates from both catalyst cycles. | Direct β-functionalization of the ketone ring. | Mild reaction conditions and novel bond formations. nih.govacs.org |
| Bifunctional Catalysis | A single catalyst with multiple active sites activates different parts of the molecule(s). | Facilitating complex intramolecular cyclizations or intermolecular additions. | Enhanced reaction rates and selectivity through substrate pre-organization. mdpi.comnih.gov |
Integration with Automated Synthesis and Machine Learning in Chemical Design
The fields of automated synthesis and artificial intelligence (AI) are set to revolutionize how chemical research is conducted. nih.gov For a molecule like this compound, these technologies can accelerate discovery and optimization cycles significantly.
Automated Reaction Optimization: Automated platforms can perform a large number of experiments in a short time, systematically varying parameters like temperature, concentration, catalysts, and solvents. nih.govrsc.org Using machine learning algorithms, such as Bayesian optimization, these platforms can intelligently navigate the vast parameter space to rapidly identify the optimal conditions for a given reaction involving this compound, a process that would be prohibitively time-consuming if done manually. whiterose.ac.ukchemrxiv.orgrsc.org
AI in De Novo Molecular Design: Machine learning models, particularly deep generative models, can design novel molecules with desired properties. frontiersin.orgcmu.edu By training on vast datasets of known molecules and their activities, these AI tools can generate new derivatives based on the this compound scaffold that are predicted to have specific biological activities or material properties. nih.govopenaccessgovernment.org This allows researchers to focus their synthetic efforts on the most promising candidates.
Retrosynthesis and Pathway Prediction: AI-powered retrosynthesis tools can propose novel and efficient synthetic routes to this compound and its derivatives. These programs can identify non-intuitive disconnections and suggest greener or more cost-effective pathways that might be overlooked by human chemists.
Table 4: Applications of Automation and AI in this compound Research
| Technology | Application | Objective | Expected Outcome |
|---|---|---|---|
| Automated Synthesis Platforms | High-throughput experimentation and reaction optimization. | Rapidly find optimal conditions for synthesis or derivatization. | Increased yields, reduced development time, discovery of robust reaction protocols. nih.govwhiterose.ac.uk |
| Machine Learning / AI | De novo design of novel derivatives. | Generate molecules with specific, predicted properties (e.g., bioactivity). | Prioritization of high-potential synthetic targets. frontiersin.orgopenaccessgovernment.org |
| AI-Powered Retrosynthesis | Prediction of synthetic pathways. | Identify novel, efficient, and sustainable routes to the target molecule. | More economical and environmentally friendly manufacturing processes. |
| Predictive Modeling | Prediction of properties (ADMET, physical properties). | Virtually screen potential derivatives before synthesis. | Reduced cost and time associated with synthesizing and testing unpromising compounds. frontiersin.org |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
